Physicochemical Properties and Synthetic Utility of 4-(4-Nitro-1H-pyrazol-1-yl)piperidine in Kinase Inhibitor Discovery
Physicochemical Properties and Synthetic Utility of 4-(4-Nitro-1H-pyrazol-1-yl)piperidine in Kinase Inhibitor Discovery
Executive Summary
In modern structure-based drug design (SBDD), the identification and utilization of "privileged scaffolds" is paramount for accelerating the hit-to-lead and lead optimization phases. 4-(4-Nitro-1H-pyrazol-1-yl)piperidine has emerged as a highly versatile building block in the synthesis of ATP-competitive kinase inhibitors [1].
As a Senior Application Scientist, I frequently observe that the strategic value of this compound lies in its dual-functional nature. The piperidine ring provides a highly tunable basic nitrogen that dictates the solvent-exposed exit vector of the final drug molecule. Simultaneously, the 4-nitro-1H-pyrazole moiety serves as a stable precursor; upon reduction to an amine, it forms a critical hydrogen bond donor/acceptor motif capable of anchoring the molecule to the highly conserved hinge region of kinases such as LRRK2, CDK2, and TYK2 [2, 3]. This whitepaper details the physicochemical profile, mechanistic utility, and validated synthetic protocols for this critical intermediate.
Physicochemical Profiling
Understanding the physicochemical properties of a building block is essential for predicting its behavior in parallel synthesis and its influence on the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of the final active pharmaceutical ingredient (API).
Below is the consolidated physicochemical data for 4-(4-Nitro-1H-pyrazol-1-yl)piperidine[1, 4].
| Property | Value (Free Base) | Value (HCl Salt) | Scientific Implication |
| CAS Registry Number | 1211589-62-6 | 2225144-34-1 | Essential for procurement and regulatory documentation. |
| Molecular Formula | C8H12N4O2 | C8H13ClN4O2 | Defines mass and isotopic distribution for LC-MS tracking. |
| Molecular Weight | 196.21 g/mol | 232.67 g/mol | Low molecular weight ensures the final derivatized drug remains within Lipinski's Rule of 5. |
| SMILES String | O=N=C1)[O-] | N/A | Used for in silico docking and cheminformatics. |
| Physical State | Pale yellow to off-white solid | Off-white to white powder | Indicates purity; deep yellow/brown suggests nitro-group degradation or impurities. |
| pKa (Piperidine NH) | ~9.5 | ~9.5 | Highly basic; exists protonated at physiological pH, improving aqueous solubility. |
| Solubility | Soluble in DMSO, DMF, MeOH | Soluble in Water, DMSO | Free base is ideal for organic synthesis; HCl salt is preferred for aqueous assays. |
Mechanistic Application in Drug Discovery
The architectural brilliance of 4-(4-Nitro-1H-pyrazol-1-yl)piperidine lies in the geometric relationship between the pyrazole and piperidine rings.
Causality in Scaffold Selection
When designing kinase inhibitors, chemists must satisfy the electrostatic requirements of the ATP-binding pocket. The pyrazole ring, once the nitro group is reduced to an amine and functionalized (e.g., as an amide or urea), interacts directly with the kinase hinge region (e.g., Leu83 in CDK2) [2].
Why keep the nitro group during early synthesis? The nitro group is strongly electron-withdrawing and chemically inert to the reductive amination or acylation conditions typically applied to the piperidine nitrogen. By masking the sensitive pyrazole amine as a nitro group, chemists can exhaustively functionalize the piperidine ring to optimize the drug's interaction with the solvent channel and improve pharmacokinetic properties without risking unwanted side reactions at the pyrazole core [3].
Signaling Pathway Integration
The following diagram illustrates how derivatives of this scaffold integrate into biological signaling pathways, specifically targeting kinases to halt disease progression.
Caption: Workflow from the nitro-precursor to active kinase inhibition and downstream therapeutic effects.
Experimental Protocols: Synthesis and Validation
To ensure scientific integrity and reproducibility, the following protocol details the synthesis of the scaffold via a Mitsunobu reaction, followed by Boc-deprotection [4]. The Mitsunobu approach is favored over Nucleophilic Aromatic Substitution (SNAr) because it proceeds under milder conditions and avoids the need for highly activated, halogenated pyrazole precursors.
Protocol: Synthesis of 4-(4-Nitro-1H-pyrazol-1-yl)piperidine Hydrochloride
Step 1: Mitsunobu Coupling Causality: Triphenylphosphine (PPh3) and Diisopropyl azodicarboxylate (DIAD) generate a phosphonium intermediate that activates the hydroxyl group of the piperidine, allowing the weakly nucleophilic 1H-pyrazole to attack, forming the C-N bond.
-
Setup: In an oven-dried round-bottom flask under inert atmosphere (N2), dissolve tert-butyl 4-hydroxypiperidine-1-carboxylate (1.1 eq) and 4-nitro-1H-pyrazole (1.0 eq) in anhydrous Tetrahydrofuran (THF) (0.2 M concentration).
-
Activation: Add Triphenylphosphine (1.5 eq) to the stirring solution. Cool the mixture to 0 °C using an ice bath.
-
Coupling: Dropwise add DIAD (1.5 eq) over 15 minutes. The slow addition prevents the premature depletion of the betaine intermediate.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 16 hours.
-
Validation (In-Process): Monitor via TLC (Hexanes:EtOAc, 1:1). The product should appear as a new UV-active spot.
-
Workup: Concentrate the mixture under reduced pressure. Purify the crude residue via silica gel flash chromatography to isolate tert-butyl 4-(4-nitro-1H-pyrazol-1-yl)piperidine-1-carboxylate.
Step 2: Boc-Deprotection Causality: Acidic cleavage removes the tert-butoxycarbonyl (Boc) protecting group, liberating the basic piperidine nitrogen for subsequent library diversification.
-
Setup: Dissolve the purified intermediate from Step 1 in 1,4-dioxane (0.5 M).
-
Deprotection: Add a solution of 4N HCl in 1,4-dioxane (5.0 eq). Stir at room temperature for 4 hours.
-
Validation (In-Process): Gas evolution (CO2 and isobutylene) will cease when the reaction is complete. LC-MS should indicate the disappearance of the starting material and the emergence of a peak at m/z 197 [M+H]+.
-
Isolation: The product typically precipitates as the hydrochloride salt. Filter the solid, wash with cold diethyl ether to remove residual organic impurities, and dry under high vacuum to yield 4-(4-Nitro-1H-pyrazol-1-yl)piperidine hydrochloride as an off-white powder.
Self-Validating System: The transition from a highly lipophilic Boc-protected intermediate to a highly polar, water-soluble HCl salt allows for straightforward purification by precipitation, eliminating the need for secondary chromatography.
References
- Title: WO2015113452A1 - Compounds (LRRK2 inhibitors)
- Title: Identification of N-(4-Piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519)
- Title: WO2020259584A1 - Heterocyclic compounds for mediating tyrosine kinase 2 activity Source: Google Patents URL
- Source: Googleapis.
